N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin ring structure.
Introduction of the Thiophene-Furan Moiety: The thiophene-furan moiety is introduced through a series of reactions involving thiophene and furan derivatives.
Coupling with Ethanediamide: The final step involves coupling the benzodioxin and thiophene-furan intermediates with ethanediamide under controlled conditions, often using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an enzyme inhibitor and its potential use in treating diseases such as Alzheimer’s.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring but differs in its sulfonamide group.
6-Acetyl-1,4-benzodioxane: Similar benzodioxin structure but with an acetyl group.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Shares the benzodioxin ring but has different substituents.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is unique due to its combination of a benzodioxin ring, a thiophene-furan moiety, and an ethanediamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-14(16-4-3-15(28-16)12-5-8-29-11-12)10-21-19(24)20(25)22-13-1-2-17-18(9-13)27-7-6-26-17/h1-5,8-9,11,14,23H,6-7,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXUGRYYSXAKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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